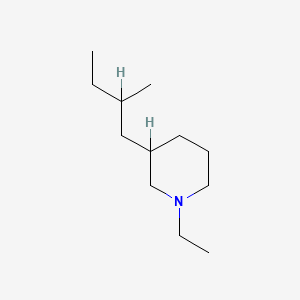
1-ethyl-3-(2-methylbutyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-Ethyl-3-(2-methylbutyl)piperidine is a member of the piperidine class of compounds. It is characterized by the substitution of ethyl and 2-methylbutyl groups at positions 1 and 3 of the piperidine ring, respectively . It has a molecular formula of C12H25N and a molecular weight of 183.33 g/mol .
準備方法
The synthesis of 1-ethyl-3-(2-methylbutyl)piperidine involves several steps. One common method includes the alkylation of piperidine with ethyl and 2-methylbutyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the piperidine, followed by the addition of the alkyl halides . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
化学反応の分析
1-Ethyl-3-(2-methylbutyl)piperidine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce secondary amines .
科学的研究の応用
1-Ethyl-3-(2-methylbutyl)piperidine has several scientific research applications:
作用機序
The mechanism of action of 1-ethyl-3-(2-methylbutyl)piperidine involves its interaction with specific molecular targets and pathways. As a tertiary amine, it can act as a Bronsted base, accepting protons from acidic environments . In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways depend on the specific context and application of the compound .
類似化合物との比較
1-Ethyl-3-(2-methylbutyl)piperidine can be compared with other piperidine derivatives, such as:
1-Methylpiperidine: A simpler derivative with a single methyl group at the nitrogen atom.
1-Ethylpiperidine: Similar to this compound but lacks the 2-methylbutyl group.
3-Methylpiperidine: Substituted at the 3-position with a methyl group instead of the 2-methylbutyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperidine derivatives .
特性
CAS番号 |
54985-88-5 |
|---|---|
分子式 |
C12H25N |
分子量 |
183.33 g/mol |
IUPAC名 |
1-ethyl-3-(2-methylbutyl)piperidine |
InChI |
InChI=1S/C12H25N/c1-4-11(3)9-12-7-6-8-13(5-2)10-12/h11-12H,4-10H2,1-3H3 |
InChIキー |
DYZADDXQHPDPNW-UHFFFAOYSA-N |
SMILES |
CCC(C)CC1CCCN(C1)CC |
正規SMILES |
CCC(C)CC1CCCN(C1)CC |
同義語 |
N-ethyl-3-(2-methylbutyl)piperidine stenusin stenusine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















